molecular formula C23H19ClN4O5S B11579975 (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B11579975
M. Wt: 498.9 g/mol
InChI Key: WFBXGGPEDWQZBF-RVDMUPIBSA-N
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Description

The compound (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[12-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[12-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.

    Introduction of the chlorophenoxy group: This step typically involves a nucleophilic substitution reaction.

    Formation of the cyano group: This can be done through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Attachment of the thiolan group: This step involves a thiolation reaction, where the thiolan group is introduced under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE
  • (2E)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE lies in its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the chlorophenoxy group, in particular, may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C23H19ClN4O5S/c1-14-3-2-9-28-20(14)27-22(33-18-6-4-16(24)5-7-18)19(23(28)30)11-15(12-25)21(29)26-17-8-10-34(31,32)13-17/h2-7,9,11,17H,8,10,13H2,1H3,(H,26,29)/b15-11+

InChI Key

WFBXGGPEDWQZBF-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCS(=O)(=O)C3)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCS(=O)(=O)C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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